3-Mercaptopyruvic acid
Overview
Description
Biochemical Analysis
Biochemical Properties
3-Mercaptopyruvic acid is involved in several biochemical reactions, primarily in the metabolism of sulfur-containing amino acids. It interacts with enzymes such as cysteine aminotransferase and 3-mercaptopyruvate sulfurtransferase. Cysteine aminotransferase catalyzes the transamination of cysteine to form this compound, while 3-mercaptopyruvate sulfurtransferase facilitates the transfer of sulfur from this compound to other molecules, forming pyruvate in the process . These interactions are crucial for maintaining cellular redox balance and detoxifying harmful substances.
Cellular Effects
This compound influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It has been shown to modulate the activity of redox-sensitive signaling pathways, thereby affecting the expression of genes involved in oxidative stress responses. Additionally, this compound can impact cellular metabolism by altering the levels of key metabolites and influencing the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and modulate the activity of enzymes involved in sulfur metabolism, such as 3-mercaptopyruvate sulfurtransferase. This binding can lead to the activation or inhibition of these enzymes, resulting in changes in the levels of sulfur-containing compounds and redox status within the cell. Furthermore, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively unstable and can degrade quickly, which may limit its long-term effectiveness in experimental studies. Short-term exposure to this compound has been shown to produce significant changes in cellular function, including alterations in redox balance and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can enhance cellular redox balance and protect against oxidative stress. At higher doses, this compound may exhibit toxic effects, including disruption of cellular metabolism and induction of oxidative damage. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the transsulfuration pathway and the metabolism of sulfur-containing amino acids. It interacts with enzymes such as cysteine aminotransferase and 3-mercaptopyruvate sulfurtransferase, which catalyze key steps in these pathways. These interactions are essential for maintaining cellular sulfur balance and supporting various metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its availability and activity within different cellular compartments. Understanding these transport mechanisms is crucial for optimizing the therapeutic potential of this compound .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific cellular compartments, such as the mitochondria or cytoplasm, where it can exert its biochemical effects. The localization of this compound within these compartments can impact its activity and function, highlighting the importance of understanding its subcellular distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 3-mercaptopyruvic acid involves starting from bromopyruvic acid in dichloromethane. Triphenylmethanethiol and N,N-diisopropylethylamine are added to form a derivative with a trityl-protected sulfur atom. Deprotection using trifluoroacetic acid and triisopropylsilane in dichloromethane yields this compound with high purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can potentially be scaled up for industrial production with appropriate modifications to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Mercaptopyruvic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide can oxidize this compound to form disulfides.
Reduction: Reducing agents like sodium borohydride can reduce this compound to form thiols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form various derivatives.
Major Products
The major products formed from these reactions include disulfides, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3-Mercaptopyruvic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as an intermediate in the synthesis of other compounds.
Industry: It is used in the production of certain pharmaceuticals and as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
3-Mercaptopyruvic acid exerts its effects primarily through its role in the metabolism of cysteine. It is converted to 3-mercaptopyruvate, which is then acted upon by the enzyme 3-mercaptopyruvate sulfurtransferase to produce hydrogen sulfide. Hydrogen sulfide acts as a signaling molecule and has various physiological effects, including vasodilation and neuroprotection .
Comparison with Similar Compounds
Similar Compounds
3-Mercaptopropionic acid: Similar in structure but lacks the keto group.
3-Mercaptolactic acid: Similar but has a hydroxyl group instead of a keto group.
Cysteine: An amino acid with a thiol group, involved in similar metabolic pathways.
Uniqueness
3-Mercaptopyruvic acid is unique due to its keto group, which allows it to participate in specific metabolic reactions that other similar compounds cannot. This structural feature makes it a crucial intermediate in the metabolism of cysteine and the production of hydrogen sulfide.
Properties
IUPAC Name |
2-oxo-3-sulfanylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3S/c4-2(1-7)3(5)6/h7H,1H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOLFAIGOXZBCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(=O)O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10255-67-1 (mono-hydrochloride salt) | |
Record name | 3-Mercaptopyruvic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002464235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20862960 | |
Record name | 3-Mercaptopyruvic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Mercaptopyruvic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001368 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2464-23-5 | |
Record name | Mercaptopyruvic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2464-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Mercaptopyruvic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002464235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Mercaptopyruvic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-MERCAPTOPYRUVIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z1F5OW4YB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Mercaptopyruvic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001368 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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